2,3-Dichloro-benzamidine hydrochloride

Übersicht

Beschreibung

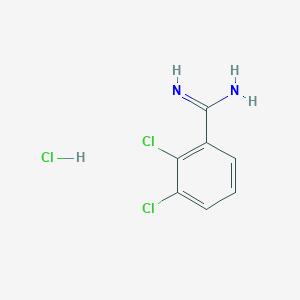

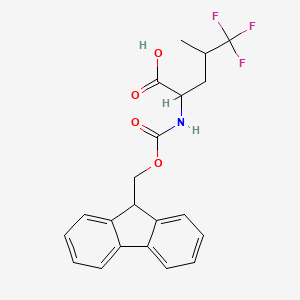

2,3-Dichloro-benzamidine hydrochloride is a chemical compound with the molecular formula C7H7Cl3N2 . It is a white solid and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular weight of 2,3-Dichloro-benzamidine hydrochloride is 225.5 g/mol . The InChI code is 1S/C7H6Cl2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H .Physical And Chemical Properties Analysis

2,3-Dichloro-benzamidine hydrochloride is a white solid . Its molecular formula is C7H7Cl3N2 and it has a molecular weight of 225.5 g/mol .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to 2,3-Dichloro-benzamidine hydrochloride, have been pivotal in various scientific disciplines, notably in supramolecular chemistry and nanotechnology. The well-understood self-assembly behavior of BTAs and their formation into nanometer-sized rod-like structures have been leveraged in applications ranging from nanotechnology to polymer processing and biomedical applications. This versatility and the emergence of commercial applications underscore the significance of BTAs and related compounds in scientific research (Cantekin, de Greef, & Palmans, 2012).

Inhibitors of Coagulation Factor Xa

Research in the domain of antithrombotic agents has identified inhibitors of Factor Xa, with a notable contribution from Aventis Pharma. Through systematic development and exploration of various benzamidine mimics, potent, orally bioavailable inhibitors have been identified. These inhibitors exhibit selective action against Factor Xa, with potential implications in treating and managing blood coagulation disorders (Pauls, Ewing, & Choi-Sledeski, 2001).

Antimicrobial and Biocidal Applications

Cationic antimicrobials, including compounds similar to 2,3-Dichloro-benzamidine hydrochloride, have found extensive use in clinical and domestic settings as antiseptics and disinfectants. Research into these compounds has delved into their action mechanisms, specifically their interaction with cell envelopes and their implications in terms of cross-resistance, shedding light on their diverse action under a common epithet and guiding their applications in various environments (Gilbert & Moore, 2005).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Wirkmechanismus

Target of Action

Benzamidine, a related compound, is known to interact with several proteins such asKallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling.

Mode of Action

Based on the targets of benzamidine, it can be inferred that 2,3-dichloro-benzamidine hydrochloride might interact with its targets to modulate their activities, leading to changes in the associated biological processes .

Biochemical Pathways

Given the targets of benzamidine, it can be speculated that the compound may influence pathways related to inflammation, blood clotting, and cellular signaling .

Result of Action

Based on the known effects of benzamidine, it can be inferred that the compound may have anti-inflammatory effects and may influence blood clotting and cellular signaling processes .

Eigenschaften

IUPAC Name |

2,3-dichlorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDAZJJQSAOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655158 | |

| Record name | 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-benzamidine hydrochloride | |

CAS RN |

55154-87-5 | |

| Record name | 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B1390766.png)

![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)